4-Chloro-3-nitrobenzene-1-carbohydrazonamide
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Overview
Description
4-Chloro-3-nitrobenzene-1-carbohydrazonamide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a nitro group, and a carbohydrazonamide group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various derivatives and compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The separation of the desired product from by-products is achieved through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzene-1-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form dinitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide, methoxide, and amide to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent like ethanol.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-chloro-3-aminobenzene-1-carbohydrazonamide.
Substitution: Formation of 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Scientific Research Applications
4-Chloro-3-nitrobenzene-1-carbohydrazonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbohydrazonamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s nitro group plays a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzene sulfonamide: Similar structure but with a sulfonamide group instead of a carbohydrazonamide group.
4-Chloro-3-nitrobenzene: Lacks the carbohydrazonamide group, making it less reactive in certain applications.
4-Chloro-3-aminobenzene-1-carbohydrazonamide: Formed by the reduction of the nitro group in 4-Chloro-3-nitrobenzene-1-carbohydrazonamide.
Uniqueness
This compound is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-amino-4-chloro-3-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c8-5-2-1-4(7(9)11-10)3-6(5)12(13)14/h1-3H,10H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZODDUSASCDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NN)N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50800658 |
Source
|
Record name | 4-Chloro-3-nitrobenzene-1-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50800658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648917-83-3 |
Source
|
Record name | 4-Chloro-3-nitrobenzene-1-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50800658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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